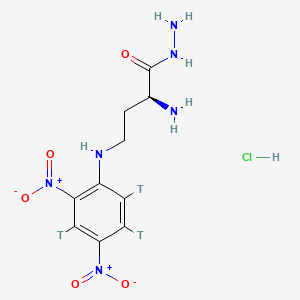
Menisdaurin
Übersicht
Beschreibung
Menisdaurin (CAS number: 67765-58-6) is a cyanoglucoside that was originally isolated from Menispermum dauricum, a plant belonging to the Menispermaceae family. It has also been found in other plant sources, including Ilex species . The compound’s name pays homage to its discovery in the Dahurian moonseed plant.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of Menisdaurin involves specific steps to obtain this compound. Unfortunately, detailed synthetic routes are not widely available in the literature. researchers have successfully isolated this compound from natural sources.
Industrial Production:: this compound is not produced industrially on a large scale due to its limited commercial demand. Its isolation from natural sources remains the primary method.
Analyse Chemischer Reaktionen
Reaktivität:: Menisdaurin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern.
Substitution: Substituenten können eingeführt oder ersetzt werden.
Hydrolyse: Saure oder enzymatische Hydrolyse von this compound liefert seine Aglykonform.
Glucosidase-Enzyme: Diese Enzyme spalten die glykosidische Bindung und setzen Glucose und das Aglykon frei.
Hauptprodukte:: Das Hauptprodukt, das aus this compound gebildet wird, ist sein Aglykon, bekannt als Menisdaurigenin. Dieses Aglykon ist der Wirkstoff, der für seine biologischen Wirkungen verantwortlich ist.
Wissenschaftliche Forschungsanwendungen
Menisdaurin hat vielfältige Anwendungen in verschiedenen wissenschaftlichen Disziplinen:
Chemie: Forscher untersuchen seine chemischen Eigenschaften, Reaktivität und potenzielle synthetische Derivate.
Biologie: Es kann biologische Aktivitäten wie antimikrobielle oder Antitumorwirkungen aufweisen.
Medizin: Untersuchungen erforschen seine potenziellen therapeutischen Anwendungen.
Industrie: Obwohl es nicht weit verbreitet ist, könnte es in spezialisierten Industrien Anwendungen finden.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist noch Gegenstand laufender Forschung. Es beinhaltet wahrscheinlich Interaktionen mit bestimmten molekularen Zielstrukturen und Signalwegen. Weitere Studien sind erforderlich, um diese Mechanismen vollständig aufzuklären.
Wirkmechanismus
The exact mechanism by which Menisdaurin exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Menisdaurin liegt in seiner Cyanoglucosidstruktur. Obwohl es keine direkten Analoga gibt, gehören verwandte Verbindungen derselben Klasse dazu:
Cyanoglucoside: Diese Verbindungen teilen die gleiche glykosidische Verknüpfung, unterscheiden sich aber in ihren Aglykonteilen.
Eigenschaften
IUPAC Name |
2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVFIKQCUKKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1234304.png)


![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)
![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N'-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE](/img/structure/B1234320.png)


![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)


